molecular formula C17H17N5O2 B2927294 N-(2-methoxybenzyl)-5-(phenylamino)-1H-1,2,3-triazole-4-carboxamide CAS No. 1105199-50-5

N-(2-methoxybenzyl)-5-(phenylamino)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2927294
CAS No.: 1105199-50-5
M. Wt: 323.356
InChI Key: WEJMVOWGORTDDK-UHFFFAOYSA-N
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Description

N-(2-Methoxybenzyl)-5-(phenylamino)-1H-1,2,3-triazole-4-carboxamide is a triazole-based small molecule characterized by a 1,2,3-triazole core substituted at position 1 with a 2-methoxybenzyl group, at position 5 with a phenylamino moiety, and at position 4 with a carboxamide functional group. The 2-methoxybenzyl substituent contributes to lipophilicity, while the phenylamino group at position 5 may influence hydrogen-bonding interactions with biological targets.

Properties

IUPAC Name

5-anilino-N-[(2-methoxyphenyl)methyl]-2H-triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O2/c1-24-14-10-6-5-7-12(14)11-18-17(23)15-16(21-22-20-15)19-13-8-3-2-4-9-13/h2-10H,11H2,1H3,(H,18,23)(H2,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEJMVOWGORTDDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)C2=NNN=C2NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-(2-methoxybenzyl)-5-(phenylamino)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound belonging to the class of 1,2,3-triazoles, which are known for their diverse biological activities. This article examines the biological activity of this compound, focusing on its anticancer and antimicrobial properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Synthesis

The compound features a triazole ring linked to a phenylamino group and a methoxybenzyl substituent. The synthesis typically involves a multi-step process:

  • Formation of the Triazole Ring : This is achieved through copper-catalyzed azide-alkyne cycloaddition (CuAAC), a well-known "click" reaction.
  • Substitution with Phenylamino Group : The triazole is then functionalized with a phenylamino group.
  • Attachment of the 2-Methoxybenzyl Group : This final step completes the synthesis, optimizing for yield and purity.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. Research indicates significant antiproliferative activity against various cancer cell lines:

  • Cell Lines Tested : MCF-7 (breast cancer), HCT-116 (colorectal cancer), and HepG2 (liver cancer).
  • IC50 Values : The compound exhibited IC50 values ranging from 1.1 μM to 2.6 μM against these cell lines, indicating potent activity that outperforms standard chemotherapeutics like doxorubicin and 5-fluorouracil .

The mechanism by which this compound exerts its anticancer effects includes:

  • Enzyme Inhibition : It may inhibit key enzymes involved in cancer cell proliferation.
  • Cell Cycle Arrest and Apoptosis : The compound induces cell cycle arrest and apoptosis in cancer cells, contributing to its antiproliferative effects .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties:

  • Target Pathogens : Effective against Escherichia coli and Staphylococcus aureus.
  • Minimum Inhibitory Concentration (MIC) : Certain derivatives have shown MIC values comparable to established antibiotics .

Comparative Analysis

A comparative analysis of related compounds reveals how structural variations influence biological activity. The following table summarizes key findings:

CompoundStructureAnticancer Activity (IC50)Antimicrobial Activity
This compoundContains both 2-methoxybenzyl and phenylamino groupsSignificant activity against MCF-7 and HCT-116Effective against E. coli and S. aureus
N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamideLacks phenylamino groupLower anticancer activity compared to aboveReduced antimicrobial efficacy
1-(4-chlorophenyl)-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamideLacks both substituentsVariable activity depending on other substituentsVariable antimicrobial effects

Case Studies

Several case studies illustrate the effectiveness of triazole derivatives in clinical settings:

  • Lung Cancer Treatment : A study demonstrated that triazole derivatives could synergize with existing therapies like Sorafenib to enhance efficacy against non-small cell lung cancer (NSCLC) by inhibiting NANOG expression .
  • Antibacterial Efficacy : Research indicated that specific triazole derivatives exhibited potent antibacterial activity comparable to traditional antibiotics, highlighting their potential as alternative treatments for bacterial infections .

Comparison with Similar Compounds

Substituent Variations in the 1-Aryl Group

The 1-aryl group in triazole-carboxamides modulates steric and electronic properties. Key analogs include:

  • N-(4-Chlorophenyl)-5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide : Features a 4-methoxyphenyl group at position 1 and a 4-chlorophenyl amide. The methoxy group enhances solubility compared to halogenated analogs, while the cyclopropyl substituent at position 5 may improve metabolic stability .

Table 1: Substituent Effects on Physicochemical Properties

Compound 1-Aryl Group Position 5 Substituent Amide Substituent logP* Anticancer Activity (GP% vs. NCI-H522)
Target Compound 2-Methoxybenzyl Phenylamino 2-Methoxybenzyl ~2.5 Not reported
1-(4-Chlorophenyl)-5-(trifluoromethyl)... 4-Chlorophenyl Trifluoromethyl 3-Fluoro-4-thienyl ~3.2 68.09%
ZIPSEY 4-Chlorophenyl Methyl Hydroxy-3-phenylpropan ~2.1 Moderate (IC50 ~5 μM)

*Estimated using fragment-based methods.

Position 5 Modifications

The substituent at position 5 critically impacts bioactivity:

  • Trifluoromethyl (CF₃) : Compounds like 1-(4-chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxamide exhibit high growth inhibition (GP = 68.09%) against lung cancer NCI-H522 cells due to enhanced electron-withdrawing effects and target binding .
  • Phenylamino: The target compound’s phenylamino group may reduce potency compared to CF₃ analogs but could improve selectivity by avoiding off-target interactions .
  • Methyl : Methyl-substituted analogs (e.g., ZIPSEY) show moderate activity, suggesting smaller substituents may limit steric hindrance but reduce binding affinity .

Amide Side Chain Diversity

The amide nitrogen’s substitution influences solubility and target engagement:

  • Hydrophilic Groups: Hydroxyethyl or morpholino substituents (e.g., LOHWIP) enhance aqueous solubility but may reduce blood-brain barrier penetration .
  • Aromatic Halogens: 4-Fluorobenzyl (e.g., 5-Amino-1-(2-chlorobenzyl)-N-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide) improves metabolic stability and kinase inhibition (e.g., c-Met) .
  • Methoxy vs. Ethoxy : The target compound’s 2-methoxybenzyl group balances lipophilicity and hydrogen-bonding capacity, whereas ethoxy analogs (e.g., N-(2-ethoxyphenyl)-5-methyl-1-phenyl-...) may exhibit slower hepatic clearance .

Q & A

Q. What are the standard synthetic routes for N-(2-methoxybenzyl)-5-(phenylamino)-1H-1,2,3-triazole-4-carboxamide, and how can purity be optimized?

The compound is typically synthesized via a multi-step process involving condensation reactions and cyclization. For example, analogous triazole carboxamides are prepared by reacting substituted anilines with isocyanides to form intermediates, followed by azide cyclization . Purification often employs column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (e.g., ethanol/water). Purity ≥95% is confirmed by HPLC (C18 column, UV detection at 254 nm) and LC-MS .

Q. Which spectroscopic and analytical methods are critical for characterizing this compound?

Key techniques include:

  • 1H/13C NMR : Assigns proton and carbon environments (e.g., methoxybenzyl protons at δ 3.8–4.2 ppm, triazole carbons at δ 145–160 ppm) .
  • HRMS : Validates molecular formula (e.g., [M+H]+ calculated for C17H17N5O2: 324.1456) .
  • Elemental analysis : Confirms C, H, N content (deviation <0.4%) .

Q. How do solubility limitations of triazole carboxamides impact experimental design?

Low aqueous solubility (common in hydrophobic triazole derivatives) necessitates solvent optimization. Dimethyl sulfoxide (DMSO) is often used for stock solutions, followed by dilution in buffered saline. For in vitro assays, concentrations should remain below 1% DMSO to avoid cytotoxicity .

Q. What enzyme targets are associated with this compound’s bioactivity?

Structural analogs inhibit cyclooxygenase-2 (COX-2) and c-Met kinase. COX-2 inhibition is assessed via prostaglandin E2 ELISA (IC50 <10 µM), while c-Met activity is tested using kinase inhibition assays (e.g., ADP-Glo™) .

Advanced Research Questions

Q. How can synthetic yields be improved for large-scale production?

  • Catalyst optimization : Use Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for regioselective triazole formation .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 24 hours) and improves yields (≥85%) .
  • Flow chemistry : Enhances reproducibility for intermediates like methoxybenzyl isocyanides .

Q. What computational strategies predict interaction mechanisms with biological targets?

Density functional theory (DFT) calculates electron distribution (e.g., HOMO/LUMO orbitals) to identify reactive sites. Molecular docking (AutoDock Vina) models binding to COX-2 or c-Met, with validation via MD simulations (NAMD, 100 ns) .

Q. How to resolve contradictions in reported enzyme inhibition data?

Discrepancies (e.g., COX-2 vs. COX-1 selectivity) may arise from assay conditions. Solutions:

  • Comparative assays : Use identical cell lines (e.g., RAW 264.7 macrophages) and inhibitor controls (celecoxib for COX-2).
  • Structural analysis : X-ray crystallography (SHELXL refinement) identifies binding mode differences .

Q. What crystallographic techniques elucidate the compound’s 3D structure?

Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement determines bond lengths/angles and π-π stacking. Data collection at 100 K (Mo-Kα radiation, λ = 0.71073 Å) ensures high resolution (<0.8 Å) .

Q. What mechanisms underlie its antitumor activity in diverse cell lines?

c-Met kinase inhibition disrupts downstream signaling (PI3K/AKT/mTOR), inducing apoptosis in MCF-7 and A549 cells. Validate via Western blot (phosphorylated c-Met reduction) and caspase-3 activation assays .

Q. How to establish structure-activity relationships (SAR) for derivatives?

  • Substituent variation : Replace methoxybenzyl with fluorinated or brominated groups to enhance lipophilicity and target affinity .
  • Bioisosteric replacement : Substitute triazole with pyrazole to assess tolerance in kinase binding pockets .
  • Pharmacophore modeling : Identify critical hydrogen bond donors/acceptors using Schrödinger Phase .

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